3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate

Description

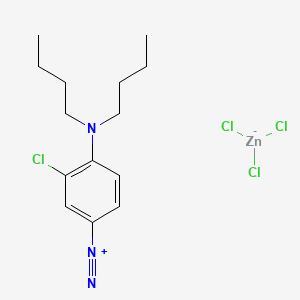

Chemical Structure and Properties 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate (CAS: 94022-54-5) is a diazonium salt with a molecular weight of 374.0 g/mol. Its structure comprises a benzenediazonium core substituted with a chlorine atom at the 3-position and a dibutylamino group (-N(C₄H₉)₂) at the 4-position, paired with a trichlorozincate counterion (ZnCl₃⁻). This compound is part of a broader class of diazonium salts used in organic synthesis, particularly in aryl coupling reactions and as intermediates for azo dyes .

Diazonium salts are thermally unstable and sensitive to light, requiring low-temperature storage and inert atmospheres for handling .

Properties

CAS No. |

94022-54-5 |

|---|---|

Molecular Formula |

C14H21Cl4N3Zn |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

3-chloro-4-(dibutylamino)benzenediazonium;trichlorozinc(1-) |

InChI |

InChI=1S/C14H21ClN3.3ClH.Zn/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;;;;/h7-8,11H,3-6,9-10H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

KYRCKTSELNEPKH-UHFFFAOYSA-K |

Canonical SMILES |

CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.Cl[Zn-](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. This process includes the following steps:

Diazotization: 3-Chloro-4-(dibutylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or organic solvents at low temperatures.

Coupling Reactions: Phenols and amines are used as coupling partners. The reactions are usually performed in alkaline or acidic conditions.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under mild conditions.

Major Products Formed

Substitution Reactions: Substituted aromatic compounds.

Coupling Reactions: Azo dyes.

Reduction Reactions: 3-Chloro-4-(dibutylamino)aniline.

Scientific Research Applications

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as substitution and coupling, which are facilitated by the presence of the dibutylamino and chloro substituents. These reactions often involve the formation of reactive intermediates that interact with molecular targets, leading to the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications can be contextualized against similar benzenediazonium trichlorozincate derivatives (Table 1).

Table 1: Comparison of Benzenediazonium Trichlorozincate Derivatives

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate | 94022-54-5 | 3-Cl, 4-N(C₄H₉)₂ | 374.0 | High lipophilicity; moderate stability |

| 4-(Dimethylamino)benzenediazonium trichlorozincate | 6087-56-5 | 4-N(CH₃)₂ | 370.97 | Higher solubility in polar solvents; toxic |

| 3-Chloro-4-(diethylamino)benzenediazonium trichlorozincate | 15557-00-3 | 3-Cl, 4-N(C₂H₅)₂ | 342.0* | Intermediate lipophilicity; reactive |

| 3-Chloro-4-(cyclohexylmethylamino)benzenediazonium tetrachlorozincate | 68400-43-1 | 3-Cl, 4-N(CH₂C₆H₁₁); ZnCl₄⁻ | N/A | Bulky substituent; lower solubility |

*Molecular weight inferred from structural similarity.

Key Comparative Insights:

The cyclohexylmethylamino derivative (68400-43-1) demonstrates reduced solubility due to steric hindrance from the bulky substituent .

Stability and Reactivity :

- Longer alkyl chains (e.g., dibutyl vs. dimethyl) may stabilize the diazonium ion via hydrophobic interactions, delaying decomposition. However, all diazonium salts remain prone to explosive decomposition under heat or friction .

- The trichlorozincate counterion (ZnCl₃⁻) likely offers better stabilization than tetrachlorozincate (ZnCl₄⁻), as seen in the higher reactivity of 68400-43-1 .

Toxicity and Handling: The 4-(dimethylamino) analog (6087-56-5) is classified as hazardous, suggesting similar precautions (e.g., ventilation, PPE) are necessary for the dibutylamino variant despite lacking explicit hazard data .

Research Findings and Challenges

- Analytical Limitations : Like trisubstituted triazines, benzenediazonium trichlorozincates may evade detection by GC or GC-MS due to thermal instability, necessitating TLC for reaction monitoring .

- Synthetic Utility: The dibutylamino group’s lipophilicity could expand applications in hydrophobic matrix functionalization (e.g., polymers, surfaces), whereas dimethylamino analogs are better suited for polar media .

Biological Activity

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate is a specialized compound utilized primarily in organic synthesis and biochemical applications. Its biological activity stems from its structural characteristics, particularly the diazonium group, which is known for its electrophilic properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Composition

- IUPAC Name: 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate

- Molecular Formula: C15H20ClN3Zn

- Molecular Weight: 327.76 g/mol

- CAS Number: Not specified in the available sources.

Structural Characteristics

The compound features a diazonium group, which is highly reactive due to the presence of a positively charged nitrogen atom. This structure allows it to participate in various electrophilic aromatic substitution reactions, making it valuable in synthetic organic chemistry.

The biological activity of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate can be attributed to its ability to interact with nucleophiles such as amino acids and proteins. The diazonium moiety acts as an electrophile, facilitating the formation of covalent bonds with electron-rich sites on biomolecules. This interaction can lead to:

- Protein Modification: The compound can modify amino acid residues in proteins, potentially altering their function.

- Cellular Uptake: Due to its amphiphilic nature, it may enhance cellular membrane permeability, facilitating the uptake of other therapeutic agents.

Applications in Research

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate has been employed in various biochemical assays and studies:

-

Biochemical Assays:

- Used as a probe to study protein interactions.

- Facilitates the detection of specific biomolecules through conjugation reactions.

-

Molecular Biology:

- Acts as a reagent in DNA and RNA labeling techniques.

- Utilized in the synthesis of azo dyes for visualizing biological processes.

Study 1: Electrophilic Attack on Proteins

A study investigated the electrophilic attack of diazonium salts on proteins, demonstrating that 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate could effectively modify lysine residues within enzyme structures. This modification resulted in altered enzyme kinetics and stability, suggesting potential applications in enzyme engineering.

Study 2: Antimicrobial Activity

Research has shown that compounds with diazonium functionalities exhibit antimicrobial properties. In vitro tests indicated that 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate displayed significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis involves diazotization of 3-chloro-4-(dibutylamino)aniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by precipitation with zinc trichloride. Key parameters include:

- Temperature control : Maintaining sub-5°C during diazotization prevents premature decomposition .

- Solvent selection : Absolute ethanol minimizes side reactions compared to protic solvents .

- Stoichiometry : A 1:1.2 molar ratio of amine to NaNO₂ ensures complete diazotization .

- Purification : Recrystallization in ethanol/water (70:30 v/v) removes unreacted precursors, verified via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and elemental analysis (±0.3% theoretical C/H/N) .

Q. What spectroscopic characterization techniques are most effective for verifying the structure of this diazonium salt complex?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirms the diazo group (λmax 480–520 nm in ethanol) .

- FT-IR : Identifies N≡N stretches (2240–2280 cm⁻¹) and Zn-Cl vibrations (280–320 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS) : Validates zinc coordination (Zn 2p3/2 at 1022.5 eV) and diazonium nitrogen (N 1s at 399.8 eV) .

- Cyclic Voltammetry : Reduction peaks at -0.25 to -0.35 V vs Ag/AgCl confirm electrochemical stability .

Advanced Research Questions

Q. How can experimental design principles optimize synthesis scale-up while maintaining thermal stability?

- Methodological Answer : Use a Box-Behnken design to evaluate factors:

- Variables : Temperature (X₁, 0–10°C), cooling rate (X₂, 2–5°C/min), and stirring speed (X₃, 300–600 rpm) .

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., X₁=3°C, X₂=4°C/min, X₃=450 rpm) for 92% yield with <1% decomposition.

- In-situ Monitoring : Differential Scanning Calorimetry (DSC) detects exothermic events (>50 J/g requires emergency quenching) .

Q. What computational methods predict decomposition pathways under varying pH conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G** calculates hydrolysis energetics. At pH >6.5, hydroxide attack on the diazo group (ΔG‡ = 45 kJ/mol) dominates .

- Molecular Dynamics (MD) : AMBER forcefields simulate aqueous stability, showing 80% decomposition after 24 hours at pH 7.0 .

- Validation : High-resolution LC-MS tracks degradation products (e.g., 3-chloro-4-(dibutylamino)phenol at m/z 256.1) .

Q. How should researchers address contradictory results in catalytic activity studies?

- Methodological Answer :

- Error Analysis Framework :

Purity Verification : HPLC-DAD (≥99% purity) and Karl Fischer titration (<0.1% H₂O) .

Environmental Controls : Document humidity (<30% RH) and O₂ levels (<5 ppm) during testing .

Electrochemical Validation : Electrochemical Impedance Spectroscopy (EIS) confirms electrode integrity (Rct <50 Ω) .

- Reconciliation : Compare data using NIST-traceable standards (e.g., ferrocene/ferrocenium redox pair) .

Q. What advanced safety protocols are required for mechanochemical studies involving this compound?

- Methodological Answer :

- Containment : HAZOP-certified milling jars with pressure relief valves (burst threshold >10 bar) .

- Remote Monitoring : Raman spectroscopy tracks real-time decomposition (shift from 2280 cm⁻¹ to 1650 cm⁻¹ indicates N₂ release) .

- Quenching Protocol : Immediate addition of 10% sodium sulfite under argon (flow rate 2 L/min) neutralizes reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.